molecular formula C25H40NO3PPdS B2747080 Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium CAS No. 1445086-17-8

Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium

Cat. No.: B2747080
CAS No.: 1445086-17-8
M. Wt: 572.1 g/mol
InChI Key: MYYNIPTXBLEHRI-UHFFFAOYSA-M
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Description

This compound is a palladium(II) complex featuring a methanesulfonato ligand, a (2-phenylphenyl)azanide group, and a tritert-butylphosphanium moiety. It belongs to the class of palladacycle precatalysts, which are widely used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations due to their air stability and high catalytic efficiency . The methanesulfonato ligand acts as a weakly coordinating counterion, enhancing solubility and reactivity in organic solvents. The tritert-butylphosphine ligand provides steric bulk and electron-donating properties, stabilizing the palladium center and facilitating oxidative addition steps . Applications span pharmaceutical synthesis and materials science, where its high purity (≥98%) ensures reproducibility in demanding reactions .

Properties

CAS No.

1445086-17-8

Molecular Formula

C25H40NO3PPdS

Molecular Weight

572.1 g/mol

IUPAC Name

methanesulfonate;palladium(2+);2-phenylaniline;tritert-butylphosphane

InChI

InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9H,13H2;1-9H3;1H3,(H,2,3,4);/q-1;;;+2/p-1

InChI Key

MYYNIPTXBLEHRI-UHFFFAOYSA-M

SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane involves the reaction of methanesulfonic acid with a palladium solution, tri-tert-butylphosphino, and 2’-amino-1,1’-biphenyl-2-yl under appropriate conditions . The reaction typically takes place under an inert atmosphere and at controlled temperatures to ensure the stability of the product. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane undergoes various types of reactions, including:

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, facilitating the transfer of electrons.

    Substitution: This compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it helps form carbon-carbon bonds.

    Common Reagents and Conditions: Typical reagents include aryl halides, boronic acids, and bases such as potassium carbonate. The reactions often occur in organic solvents like dichloromethane or toluene at moderate temperatures.

    Major Products: The major products formed from these reactions include biaryls, olefins, and other complex organic molecules

Scientific Research Applications

Methanesulfonic Acid: Properties and Applications

Methanesulfonic acid (MSA) is recognized for its strong acidity and low volatility, making it a favorable alternative to traditional strong acids like sulfuric acid. Its applications include:

  • Electroplating : MSA is used in the electroplating of tin and tin-lead solders, replacing fluoroboric acid due to its lower toxicity and environmental impact .
  • Catalysis : MSA serves as a Brønsted acid catalyst in various reactions, including esterification and alkylation. Its stability and non-oxidizing nature make it suitable for biodiesel production .
  • Metal Recovery : MSA is being explored in extractive metallurgy for metal recovery processes, including lithium-ion battery recycling .

Palladium(2+) in Catalysis

Palladium(2+) plays a crucial role as a catalyst in organic reactions. Its applications include:

  • Cross-Coupling Reactions : Palladium catalysts are extensively used in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Hydrogenation : Palladium is effective in hydrogenation reactions, allowing for the reduction of alkenes and alkynes to alkanes, which is vital in pharmaceutical synthesis.

(2-Phenylphenyl) Azanide: Role in Organic Synthesis

The azanide component contributes to the reactivity profile of the compound:

  • Nucleophilic Reactions : The presence of the azanide group enhances nucleophilicity, making it useful in various nucleophilic substitution reactions.
  • Pharmaceutical Applications : Compounds containing azanide functionalities have been investigated for their biological activities, potentially leading to new therapeutic agents.

Tri-tert-butylphosphanium: A Unique Phosphorus Compound

Tri-tert-butylphosphanium is notable for its sterically hindered nature, which impacts its reactivity:

  • Stabilization of Catalysts : This phosphonium salt can stabilize palladium catalysts, enhancing their effectiveness in catalytic cycles.
  • Ligand Properties : As a ligand, tri-tert-butylphosphanium can influence the selectivity and activity of palladium catalysts in various transformations.

Case Studies and Research Findings

  • Electrochemical Applications : Research indicates that MSA-based electrolytes demonstrate high electrochemical stability and conductivity, making them suitable for applications in redox flow batteries. This positions MSA as a safer alternative to traditional electrolytes .
  • Catalytic Efficiency : Studies have shown that combining palladium(2+) with tri-tert-butylphosphanium significantly enhances catalytic efficiency in cross-coupling reactions. The sterics provided by the phosphonium salt allow for better substrate orientation and reactivity .
  • Environmental Impact : The use of MSA in clean processes has been highlighted as a green chemistry approach. Its biodegradability and low toxicity contribute to reduced environmental impact compared to conventional acids .

Mechanism of Action

The mechanism of action of Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane involves the generation of an active palladium species. Upon activation, the compound forms a palladium-amido complex, which then undergoes reductive elimination to yield the active palladium(0) species. This active species facilitates various cross-coupling reactions by forming transient intermediates with the reactants, leading to the formation of the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Palladium precatalysts are differentiated by their ligand frameworks, which dictate catalytic activity, substrate scope, and stability. Below is a comparison with structurally related complexes:

Catalyst Name Ligand System Metal Center Applications Key Advantages Reference
Target Compound Methanesulfonato, (2-phenylphenyl)azanide, tritert-butylphosphanium Pd(II) Cross-coupling, amination High steric bulk, air stability, broad substrate tolerance
RockPhos Palladacycle Gen. 3 Methanesulfonato, 2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl Pd(II) Aryl chloride couplings Enhanced electron density for challenging substrates (e.g., electron-deficient aryl chlorides)
JackiePhos Palladacycle Gen. 3 Methanesulfonato, bis(3,5-di(trifluoromethyl)phenyl)phosphino Pd(II) Fluorinated aryl couplings Electron-withdrawing ligands improve reactivity with fluorinated arenes
[Pd(MSA)(PPh₃)₂] (generic analog) Methanesulfonato, triphenylphosphine Pd(II) Simple coupling reactions Low cost, moderate activity; limited by PPh₃’s lower steric protection

Performance Insights

  • Electronic Tuning : JackiePhos derivatives incorporate electron-withdrawing CF₃ groups, making them superior for electron-poor substrates, whereas the target compound’s electron-donating t-Bu groups favor electron-rich systems .
  • Solubility : Methanesulfonato-based catalysts generally exhibit better solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to triflate (CF₃SO₃⁻) analogs, enabling homogeneous reaction conditions .

Biological Activity

The compound Methanesulfonic acid; palladium(2+); (2-phenylphenyl)azanide; tritert-butylphosphanium is a complex organic molecule that integrates multiple functional groups, particularly a phosphonium ion and a palladium center. This unique structure suggests potential applications in various fields, especially in catalysis and biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Composition and Properties

  • Molecular Formula : C56H75NO5PPdS+
  • Molecular Weight : 1011.7 g/mol
  • CAS Number : 1445972-29-1
  • IUPAC Name : bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; palladium(2+); (2-phenylphenyl)azanide

The primary biological activity of this compound is attributed to its role as a precatalyst in the Buchwald-Hartwig cross-coupling reaction , which is pivotal for forming carbon-nitrogen (C-N) bonds. This reaction is essential in synthesizing various pharmaceuticals and agrochemicals. The palladium center facilitates these reactions through its ability to undergo oxidation and reduction cycles, while the phosphonium ion enhances the stability and reactivity of the catalyst.

Biochemical Pathways

The compound operates primarily through:

  • Formation of C-N Bonds : Essential for drug development and organic synthesis.
  • Catalytic Activity : Involvement in cross-coupling reactions that are vital for constructing complex organic molecules.

Biological Activity

Research indicates that compounds containing palladium have significant biological activities, including:

  • Antitumor Properties : Some palladium complexes have demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial Effects : Studies have shown that certain phosphonium compounds exhibit antimicrobial properties, potentially useful in treating infections.

Case Studies

  • Antitumor Activity :
    • A study investigated a similar palladium complex and found it inhibited the growth of various cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Effects :
    • Research highlighted the antimicrobial properties of phosphonium salts, showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the cationic nature of phosphonium ions .

Comparative Analysis with Related Compounds

Compound NameStructure/FeaturesUnique Aspects
TriphenylphosphinePhosphine derivativeCommonly used in catalysis but lacks metal coordination
Tetrakis(triphenylphosphine)palladium(0)Palladium complexHighly effective catalyst but different oxidation state
DicyclohexylphosphinePhosphine without metalUsed for ligand formation but less versatile than phosphonium salts

The unique combination of a phosphonium ion with a palladium center in this compound enhances its catalytic properties and potential biological activity compared to other phosphine derivatives.

Q & A

Q. What are the established synthetic protocols for preparing palladium complexes with methanesulfonate and tri-t-butylphosphine ligands?

The synthesis typically involves reacting palladium precursors (e.g., Pd(OAc)₂) with methanesulfonic acid, a biphenyl azanide ligand, and tri-t-butylphosphine under inert conditions. Ligand exchange reactions are critical, requiring precise stoichiometry and anhydrous solvents (e.g., THF or dichloromethane) to avoid ligand oxidation . Characterization via ³¹P NMR can confirm successful phosphine coordination .

Q. How are these palladium complexes characterized to verify structural integrity?

Key methods include:

  • Elemental analysis for empirical formula validation.
  • Multinuclear NMR (¹H, ¹³C, ³¹P) to confirm ligand environments and oxidation states.
  • X-ray crystallography for unambiguous structural determination (where crystals are obtainable) .
  • Mass spectrometry (ESI-MS) to assess molecular ion peaks .

Q. What catalytic applications are most reported for this compound class?

These complexes are widely used in C–N bond-forming reactions (e.g., Buchwald-Hartwig amination) and cross-coupling reactions (Suzuki-Miyaura). The tri-t-butylphosphine ligand enhances electron richness, improving catalytic turnover in aryl halide activation .

Q. How does ligand bulkiness (e.g., tri-t-butylphosphine) influence catalytic performance?

Bulky ligands stabilize low-coordinate palladium intermediates, reducing off-cycle pathways (e.g., dimerization). However, excessive steric bulk may hinder substrate access, requiring optimization for specific substrates .

Q. What are the recommended storage conditions to ensure complex stability?

Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent phosphine ligand oxidation and palladium black formation. Dichloromethane adducts (if present) should be noted, as solvent loss can alter reactivity .

Advanced Research Questions

Q. How can ligand modifications (e.g., phosphine substituents) be systematically explored to enhance catalytic efficiency?

  • Comparative studies : Replace tri-t-butylphosphine with electronically/sterically distinct ligands (e.g., JackiePhos, RockPhos) and evaluate reaction yields/TOF .
  • DFT calculations : Model ligand-substrate interactions to predict steric/electronic effects .

Q. What mechanistic insights explain solvent-dependent reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while nonpolar solvents (e.g., toluene) favor neutral pathways. Methanesulfonate’s solubility in polar media aids in stabilizing Pd(II) intermediates during oxidative addition .

Q. How can catalytic deactivation pathways (e.g., nanoparticle formation) be mitigated?

  • Additives : Use stabilizing agents (e.g., NBu₄Cl) to suppress Pd aggregation.
  • Low-temperature kinetics : Monitor reaction progress via in situ IR/NMR to identify deactivation triggers .

Q. What analytical strategies resolve contradictions in reported catalytic activities across studies?

  • Control experiments : Standardize substrates (e.g., 4-bromotoluene) and reaction conditions (temperature, solvent purity).
  • Microscopy : TEM/SEM to detect unintended nanoparticle formation, which may inflate apparent activity .

Q. How do electronic effects of the biphenyl azanide ligand impact substrate scope?

Electron-donating groups on the azanide ligand increase Pd center electron density, accelerating oxidative addition of electron-poor aryl halides. Conversely, electron-withdrawing groups may favor electron-rich substrates .

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